An In-Depth Technical Guide to the Structural Analysis of 2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid
An In-Depth Technical Guide to the Structural Analysis of 2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopic analysis to present a detailed theoretical framework for its characterization. This includes predicted data and interpretation for Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a plausible synthetic pathway is proposed, offering a complete profile of this compound for research and development purposes. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel small molecules.
Introduction
2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structural complexity, featuring a bromine atom, a chlorosulfonyl group, a methoxy group, and a carboxylic acid moiety on a benzene ring, suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The presence of multiple functional groups offers several points for chemical modification, making it a candidate for the development of new therapeutic agents. An accurate and thorough structural elucidation is paramount for its effective utilization. This guide outlines the expected spectroscopic signatures that would confirm the identity and purity of this compound.
Molecular Structure and Properties
The foundational step in the analysis of any compound is a clear understanding of its molecular structure.
Caption: 2D Structure of 2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid.
Table 1: Chemical Properties of 2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid
| Property | Value |
| Molecular Formula | C₈H₆BrClO₅S |
| Molecular Weight | 329.55 g/mol |
| CAS Number | 80312-73-0 |
| Appearance | Expected to be a solid at room temperature |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift. |
| ~8.2 | Singlet | 1H | Ar-H | This proton is ortho to the electron-withdrawing carboxylic acid and para to the electron-withdrawing chlorosulfonyl group, resulting in a significant downfield shift. |
| ~7.5 | Singlet | 1H | Ar-H | This proton is ortho to the electron-withdrawing chlorosulfonyl group and meta to the carboxylic acid, leading to a downfield shift. |
| ~4.0 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are deshielded by the adjacent oxygen atom, appearing as a singlet. |
Causality Behind Predictions:
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Aromatic Protons: The substitution pattern on the benzene ring leaves two aromatic protons in different chemical environments. Their chemical shifts are influenced by the electronic effects of the substituents. Electron-withdrawing groups (like -COOH and -SO₂Cl) deshield adjacent protons, shifting their signals downfield. The methoxy group (-OCH₃) is electron-donating, which would typically shield ortho and para protons, but its effect is counteracted by the stronger withdrawing groups.
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Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, hence its characteristic downfield and broad signal.
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Methoxy Protons: The three protons of the methoxy group are equivalent and appear as a sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. |
| ~160 | C-OCH₃ | The aromatic carbon attached to the electron-donating methoxy group is shifted downfield. |
| ~140-145 | C-SO₂Cl | The aromatic carbon attached to the strongly electron-withdrawing chlorosulfonyl group will be significantly deshielded. |
| ~135-140 | C-COOH | The aromatic carbon bearing the carboxylic acid group. |
| ~120-125 | C-Br | The aromatic carbon attached to the bromine atom. |
| ~115-120 | Ar-CH | Aromatic methine carbon. |
| ~110-115 | Ar-CH | Aromatic methine carbon. |
| ~55-60 | -OCH₃ | The carbon of the methoxy group is deshielded by the oxygen atom. |
Causality Behind Predictions:
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Symmetry: Due to the substitution pattern, all eight carbon atoms are expected to be in unique chemical environments, resulting in eight distinct signals.
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Substituent Effects: The chemical shifts of the aromatic carbons are heavily influenced by the attached functional groups. Electron-withdrawing groups cause a downfield shift (higher ppm), while electron-donating groups cause an upfield shift (lower ppm). The quaternary carbons attached to substituents will generally have weaker signals than the protonated carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 2500-3300 | Broad | -OH (Carboxylic Acid) | O-H stretch |
| ~1700-1720 | Strong | C=O (Carboxylic Acid) | C=O stretch |
| ~1600, ~1475 | Medium-Weak | C=C | Aromatic ring stretch |
| ~1370-1390 | Strong | S=O (Sulfonyl Chloride) | Asymmetric S=O stretch |
| ~1170-1190 | Strong | S=O (Sulfonyl Chloride) | Symmetric S=O stretch |
| ~1250 | Strong | C-O | Asymmetric C-O-C stretch (methoxy) |
| ~1020 | Medium | C-O | Symmetric C-O-C stretch (methoxy) |
| ~700-800 | Strong | C-Cl | C-Cl stretch |
| ~550-650 | Medium | C-Br | C-Br stretch |
Causality Behind Predictions: The predicted IR spectrum is a composite of the characteristic absorptions of its constituent functional groups. The broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid group.[1] The two strong bands for the S=O stretching are characteristic of the sulfonyl chloride group.[2] The presence of the aromatic ring is confirmed by the C=C stretching vibrations. The C-O stretches are indicative of the methoxy group, and the lower frequency absorptions correspond to the carbon-halogen bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Fragmentation Pattern (Electron Ionization - EI)
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Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the stability of the aromatic ring. The isotopic pattern of this peak will be characteristic of a molecule containing one bromine and one chlorine atom. There will be signals at m/z corresponding to the different isotopic combinations of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl).
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Key Fragments:
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[M - Cl]⁺: Loss of a chlorine radical from the sulfonyl chloride group.
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[M - SO₂Cl]⁺: Loss of the chlorosulfonyl radical.
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[M - OCH₃]⁺: Loss of a methoxy radical.
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[M - COOH]⁺: Loss of the carboxylic acid radical.
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Loss of SO₂: A common fragmentation pathway for aromatic sulfonyl compounds is the loss of sulfur dioxide.[3]
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Caption: Proposed synthetic workflow.
Experimental Protocol:
Step 1: Bromination of 4-Methoxybenzoic Acid
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Dissolve 4-methoxybenzoic acid in a suitable solvent such as acetic acid.
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Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in the presence of a catalyst like iron(III) bromide.
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The methoxy group is an ortho, para-director. Due to steric hindrance from the carboxylic acid at the ortho position, bromination is expected to occur predominantly at the other ortho position (C3).
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The reaction mixture is stirred at an appropriate temperature until the reaction is complete (monitored by TLC).
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Upon completion, the product, 3-Bromo-4-methoxybenzoic acid, is isolated by precipitation and filtration, followed by washing and drying.
Step 2: Chlorosulfonation of 3-Bromo-4-methoxybenzoic Acid
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Carefully add 3-Bromo-4-methoxybenzoic acid to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C).
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The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The carboxylic acid group is a meta-director, and the methoxy and bromo groups are ortho, para-directors. The chlorosulfonation is expected to occur at the position activated by the methoxy and bromo groups and not strongly deactivated by the carboxylic acid, which would be the C5 position.
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The reaction is quenched by slowly pouring the mixture onto crushed ice.
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The precipitated solid product, 2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Self-Validating System: Each step of the proposed synthesis can be monitored for completion and purity using Thin Layer Chromatography (TLC). The structure of the intermediate and the final product can be confirmed using the spectroscopic methods detailed in this guide. For instance, the disappearance of a proton signal and the appearance of a new set of signals in the ¹H NMR spectrum after bromination would confirm the successful substitution. Similarly, the appearance of the characteristic strong S=O stretching bands in the IR spectrum would validate the chlorosulfonation step.
Conclusion
This technical guide provides a detailed, albeit theoretical, structural analysis of 2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid. By applying fundamental principles of NMR, IR, and MS, we have predicted the key spectroscopic features that would allow for its unambiguous identification. The proposed synthetic pathway offers a logical and feasible route for its preparation. This document serves as a comprehensive starting point for any researcher or scientist interested in the synthesis and characterization of this and related compounds, facilitating further research and development in the field of medicinal and materials chemistry.
References
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. Available at: [Link]
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